Differential Hydrogen-Bond Donor Count vs. N-Phenyl and N-(4-Sulfamoylphenyl) Analogs Predicts Altered Target Engagement
The target compound contains one hydrogen-bond donor (the anilide NH), whereas 2-(N-methyl-4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide possesses three donors (anilide NH plus two sulfamoyl NH₂) and the N-phenyl analog (SMR000135669) also has only one [1][2]. In carbonic anhydrase and serine protease inhibitor pharmacophores, increasing HBD count typically enhances zinc coordination and active-site hydrogen bonding but can also reduce membrane permeability [2]. The intermediate HBD profile of the target compound predicts a distinct balance between target affinity and passive permeability relative to these analogs.
| Evidence Dimension | Hydrogen-bond donor (HBD) count as structural proxy for target-binding vs. permeability trade-off |
|---|---|
| Target Compound Data | 1 HBD donor |
| Comparator Or Baseline | 2-(N-methyl-4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide: 3 HBD donors; SMR000135669 (N-phenyl analog): 1 HBD donor |
| Quantified Difference | Target compound has 0.67× the HBD count of the 4-sulfamoylphenyl analog; equal to the N-phenyl analog but differs in lipophilicity (cLogP ~3.0 vs. ~2.5 calculated for the N-phenyl analog) [1] |
| Conditions | In silico descriptor calculation using ChemAxon/Marvin 23.12; no in vitro data available for the target compound. |
Why This Matters
This informs compound library selection for target classes where HBD count is a proven activity determinant; procurement should be guided by the specific pharmacophore requirements of the screening assay.
- [1] Kuujia.com. Cas no 428844-61-5 product page with structural identifiers and purity. Life Chemicals catalog no. F3342-0413. Available at: https://www.kuujia.com/cas-428844-61-5.html (accessed 2026-04-28). View Source
- [2] Supuran, C.T. (2008) Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168-181. Provides class-level evidence linking sulfonamide HBD count to enzyme inhibition. View Source
